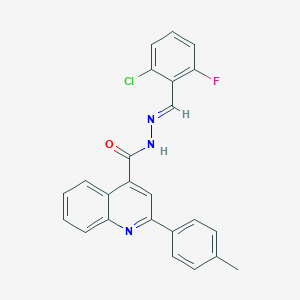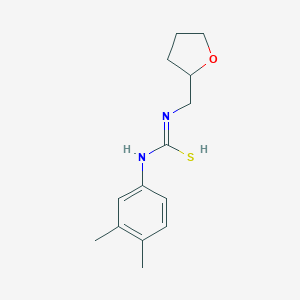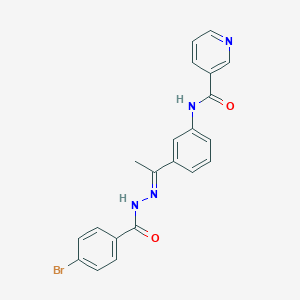
BHEPN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BHEPN, also known as 4-(4-Bromophenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)nicotinamide, is a chemical compound that has garnered significant attention in scientific research due to its potent inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is vital in both normal physiological processes and pathological conditions such as cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BHEPN typically involves a multi-step process starting with the preparation of key intermediates. One common synthetic route includes:
Formation of the Nicotinamide Core: The nicotinamide core is synthesized through a reaction between 4-bromobenzaldehyde and nicotinic acid in the presence of a suitable catalyst.
Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting 3-aminopyridine with a suitable aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the nicotinamide core with the pyrimidine ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
化学反応の分析
Types of Reactions
BHEPN undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory effects on VEGFR-2.
Substitution: Substitution reactions, particularly on the bromophenyl group, can lead to the formation of analogs with varied biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
BHEPN has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a model compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: In biological research, this compound is employed to investigate the mechanisms of cell proliferation and apoptosis in cancer cells.
Medicine: this compound’s potent inhibitory effects on VEGFR-2 make it a promising candidate for anticancer drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents targeting angiogenesis-related diseases.
作用機序
BHEPN exerts its effects primarily through the inhibition of VEGFR-2. By binding to the ATP-binding site of VEGFR-2, this compound prevents the receptor’s activation and subsequent signaling pathways involved in angiogenesis. This inhibition leads to reduced blood vessel formation, which is crucial in limiting the growth and spread of tumors.
類似化合物との比較
BHEPN is unique in its specific inhibition of VEGFR-2, but it can be compared with other VEGFR-2 inhibitors such as:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: Another multi-kinase inhibitor that targets VEGFR-2 among other receptors, used in the treatment of liver, kidney, and thyroid cancers.
Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3, used in the treatment of advanced renal cell carcinoma.
Compared to these compounds, this compound exhibits a higher specificity for VEGFR-2, which may result in fewer off-target effects and improved therapeutic outcomes .
特性
分子式 |
C21H17BrN4O2 |
|---|---|
分子量 |
437.3g/mol |
IUPAC名 |
N-[3-[(E)-N-[(4-bromobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17BrN4O2/c1-14(25-26-21(28)15-7-9-18(22)10-8-15)16-4-2-6-19(12-16)24-20(27)17-5-3-11-23-13-17/h2-13H,1H3,(H,24,27)(H,26,28)/b25-14+ |
InChIキー |
DCXQSCKMOPHEFF-AFUMVMLFSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
正規SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-tert-pentyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445505.png)
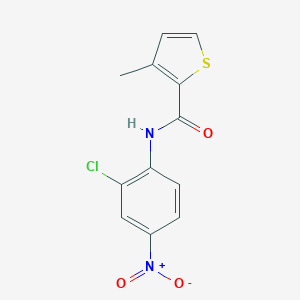
![N-(4-METHYLPHENYL)-2-{[5-(1H-PYRAZOL-1-YLMETHYL)-2-FURYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE](/img/structure/B445512.png)
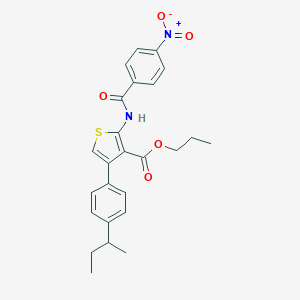
![Methyl 4-(4-butylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B445514.png)
![N-(3-{N-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B445516.png)
![4-bromo-1-methyl-N'-[4-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B445517.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B445520.png)
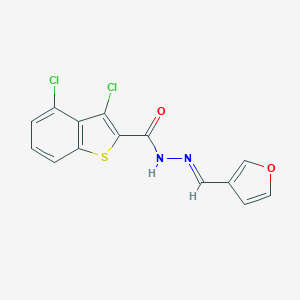
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B445522.png)
![ETHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B445523.png)
